molecular formula C11H13N3O B13006656 2-(2-Aminopropyl)phthalazin-1(2H)-one

2-(2-Aminopropyl)phthalazin-1(2H)-one

Cat. No.: B13006656
M. Wt: 203.24 g/mol
InChI Key: LPIVCSIRESJEGW-UHFFFAOYSA-N
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Description

2-(2-Aminopropyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives

Preparation Methods

The synthesis of 2-(2-Aminopropyl)phthalazin-1(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then further reacted with 2-aminopropylamine under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(2-Aminopropyl)phthalazin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Aminopropyl)phthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(2-Aminopropyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives. Similar compounds include:

    Phthalazinone: The parent compound from which this compound is derived.

    2-(2-Hydroxypropyl)phthalazin-1(2H)-one: A similar compound with a hydroxyl group instead of an amino group.

    2-(2-Methylpropyl)phthalazin-1(2H)-one: A derivative with a methyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(2-Aminopropyl)phthalazin-1(2H)-one is a derivative of phthalazinone, characterized by its unique structural features, including a phthalazine ring and an aminoalkyl group. This compound has garnered attention in recent years due to its diverse biological activities, which are critical in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O. The presence of an amino group enhances its reactivity and potential biological activity, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in the following areas:

  • Anticancer Activity : Several studies have shown that phthalazinone derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Phthalazinones have been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructure CharacteristicsBiological Activity
4-Aminophthalazin-1(2H)-oneAmino group at position 4Anticancer activity
4-Bromophthalazin-1(2H)-oneBromine substitution at position 4Potentially enhanced reactivity
6-Methylphthalazin-1(2H)-oneMethyl group at position 6Varies; some show anticancer properties
3-(Aminomethyl)phthalazineAminomethyl substitution at position 3Antiproliferative effects

This comparison highlights how structural modifications influence the pharmacological profiles and potential therapeutic uses of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of phthalazinone derivatives:

  • Anticancer Mechanisms : A study demonstrated that certain phthalazinone derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspases .
  • Antimicrobial Activity : Research conducted on various phthalazine derivatives revealed their effectiveness against drug-resistant bacterial strains, showcasing their potential as new antimicrobial agents .
  • Anti-inflammatory Studies : In vitro assays indicated that some phthalazinones could significantly reduce pro-inflammatory cytokine production, suggesting a mechanism for their anti-inflammatory effects .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2-aminopropyl)phthalazin-1-one

InChI

InChI=1S/C11H13N3O/c1-8(12)7-14-11(15)10-5-3-2-4-9(10)6-13-14/h2-6,8H,7,12H2,1H3

InChI Key

LPIVCSIRESJEGW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2C=N1)N

Origin of Product

United States

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